Cas no 2229409-39-4 (3-hydroxy-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propanoic acid)

3-Hydroxy-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propanoic acid is a synthetic intermediate with potential applications in pharmaceutical and organic synthesis. Its structure features a tetrahydrobenzothiophene core linked to a hydroxypropanoic acid moiety, offering versatility for further functionalization. The compound's rigid bicyclic framework and polar carboxylic acid group enhance its utility in designing bioactive molecules or chiral building blocks. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for researchers. The presence of both hydroxyl and carboxyl groups allows for selective derivatization, enabling tailored modifications for target applications. This compound is particularly relevant in medicinal chemistry for developing novel therapeutic agents.
3-hydroxy-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propanoic acid structure
2229409-39-4 structure
Product Name:3-hydroxy-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propanoic acid
CAS No:2229409-39-4
MF:C11H14O3S
MW:226.292062282562
CID:6212929
PubChem ID:165763252
Update Time:2025-06-15

3-hydroxy-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-hydroxy-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propanoic acid
    • 2229409-39-4
    • EN300-1767987
    • Inchi: 1S/C11H14O3S/c12-9(5-11(13)14)8-6-15-10-4-2-1-3-7(8)10/h6,9,12H,1-5H2,(H,13,14)
    • InChI Key: VYGSACNPMIJRJL-UHFFFAOYSA-N
    • SMILES: S1C=C(C(CC(=O)O)O)C2=C1CCCC2

Computed Properties

  • Exact Mass: 226.06636548g/mol
  • Monoisotopic Mass: 226.06636548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 85.8Ų

3-hydroxy-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propanoic acid Pricemore >>

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Additional information on 3-hydroxy-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propanoic acid

Professional Introduction to 3-hydroxy-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propanoic Acid (CAS No. 2229409-39-4)

3-hydroxy-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propanoic acid is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2229409-39-4, belongs to the class of benzothiophene derivatives, which are known for their broad spectrum of biological activities. The presence of a hydroxy group and a tetrahydro-1-benzothiophenyl moiety in its structure contributes to its potential as a bioactive molecule with applications in drug discovery and development.

The structure of 3-hydroxy-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propanoic acid features a benzothiophene ring system substituted with a tetrahydro derivative at the 1-position and a propanoic acid side chain at the 3-position. This configuration allows for diverse interactions with biological targets, making it a promising candidate for further investigation. The benzothiophene core is particularly interesting due to its presence in numerous pharmacologically active compounds, including those used in the treatment of neurological disorders, cardiovascular diseases, and cancer.

Recent advancements in medicinal chemistry have highlighted the importance of benzothiophene derivatives in the development of novel therapeutic agents. The flexibility of the tetrahydro substituent in 3-hydroxy-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propanoic acid allows for conformational diversity, which can be exploited to optimize binding affinity and selectivity. This feature is crucial for designing molecules that can interact effectively with biological targets while minimizing off-target effects.

One of the most compelling aspects of this compound is its potential role as an inhibitor of key enzymatic pathways. Studies have shown that benzothiophene derivatives can modulate various biological processes by inhibiting enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and kinase enzymes. The hydroxy group in the structure of 3-hydroxy-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propanoic acid may also contribute to its ability to act as a substrate or modulator of these enzymes. This dual functionality makes it an attractive candidate for further exploration in the development of anti-inflammatory, antioxidant, and anticancer agents.

The synthesis of 3-hydroxy-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propanoic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as cross-coupling reactions and palladium catalysis has been instrumental in achieving the desired product with minimal side reactions. These synthetic strategies are essential for producing sufficient quantities of the compound for both laboratory studies and potential clinical trials.

In recent years, there has been growing interest in the development of structure-based drug design approaches that leverage computational methods to predict and optimize molecular interactions. The three-dimensional structure of 3-hydroxy-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propanoic acid has been determined using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These structural insights have provided valuable information for designing analogs with improved pharmacological properties.

The potential applications of 3-hydroxy-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yloctanoic acid extend beyond traditional therapeutic areas. Research is ongoing into its use as a chiral auxiliary or a building block for more complex molecules. The chiral center present in the propanoic acid side chain offers opportunities for creating enantiomerically pure compounds with enhanced biological activity. Such advancements are critical for developing next-generation drugs that are more effective and have fewer side effects.

The regulatory landscape for new drug development continues to evolve, emphasizing the need for rigorous testing and validation before clinical use. As a result, extensive preclinical studies are required to evaluate the safety and efficacy of compounds like 3-hydroxy--(tetrahydro--1--benzothiophen--3--yl)propanoic acid. These studies include pharmacokinetic assessments, toxicity profiles, and interaction studies with known biological targets. The data generated from these experiments will be crucial for determining whether this compound progresses to human clinical trials.

Collaborations between academic institutions and pharmaceutical companies have accelerated the pace of drug discovery in recent years. By combining expertise in organic synthesis، computational chemistry,and biomedicine, researchers can rapidly identify and optimize promising candidates like 3-hydroxy--(tetrahydro--1--benzothiophen--3--yl)propanoic acid. Such partnerships are essential for translating laboratory discoveries into tangible therapeutic benefits for patients worldwide.

The future prospects for 3-hydroxy--(tetrahydro--1--benzothiophen--3--yl)propanoic acid are bright, given its unique structural features and potential biological activities。 Continued research efforts will focus on elucidating its mechanism of action, identifying new therapeutic applications, and developing scalable synthetic routes。 With further investigation, this compound could emerge as a valuable tool in addressing some of today's most pressing medical challenges.

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